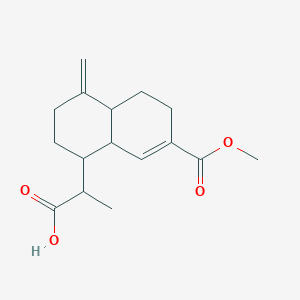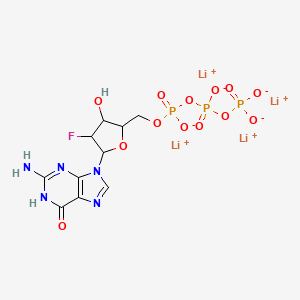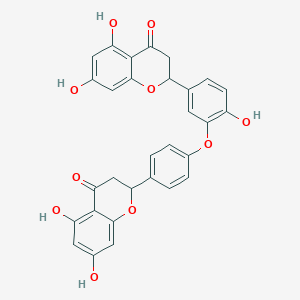
2,3,2'',3''-Tetrahydroochnaflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,2’‘,3’'-Tetrahydroochnaflavone is a biflavonoid compound that can be isolated from the leaves of Quintinia acutifolia . It has shown cytotoxicity against P388 murine lymphocytic leukemia cells, with an IC50 value of 8.2 µg/mL . This compound belongs to the flavonoid class of natural products and is known for its potential anticancer properties .
Métodos De Preparación
The first total synthesis of 2,3,2’‘,3’'-Tetrahydroochnaflavone was achieved using naringenin and eriodictyol moieties . The synthesis starts with 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as the starting materials . The key steps in the synthesis include the formation of a diaryl ether and the cyclization of an ether-linked bichalcone to assemble the dihydroflavone . The Ullmann reaction is used to form the diaryl ether unit .
Análisis De Reacciones Químicas
2,3,2’‘,3’'-Tetrahydroochnaflavone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavones.
Aplicaciones Científicas De Investigación
2,3,2’‘,3’'-Tetrahydroochnaflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of biflavonoids.
Biology: Its cytotoxic properties make it a candidate for studying cancer cell lines.
Medicine: Due to its anticancer properties, it is being investigated for potential therapeutic applications.
Industry: It can be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 2,3,2’‘,3’'-Tetrahydroochnaflavone involves its interaction with cellular targets that lead to cytotoxic effects. It is believed to induce apoptosis in cancer cells by activating specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the mitochondrial pathway and caspase activation.
Comparación Con Compuestos Similares
2,3,2’‘,3’‘-Tetrahydroochnaflavone is unique among biflavonoids due to its specific structure and cytotoxic properties. Similar compounds include other biflavonoids like amentoflavone and ginkgetin, which also exhibit anticancer properties. 2,3,2’‘,3’'-Tetrahydroochnaflavone is distinguished by its higher potency against certain cancer cell lines .
Propiedades
Fórmula molecular |
C30H22O10 |
|---|---|
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
2-[4-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-11,24-25,31-35H,12-13H2 |
Clave InChI |
XEODGBSMXJKQNI-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


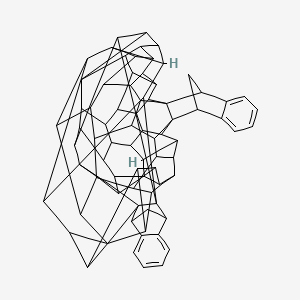
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)


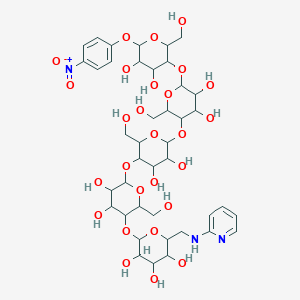
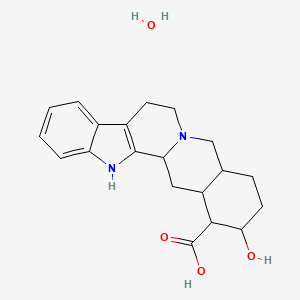

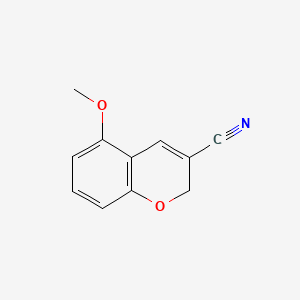
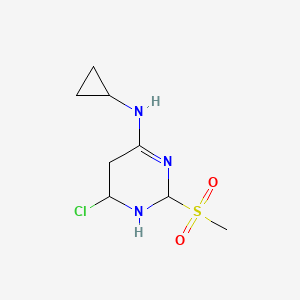
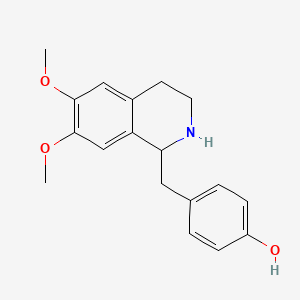
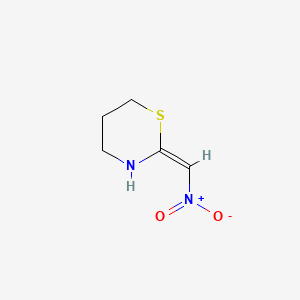
acetic acid](/img/structure/B12323114.png)
